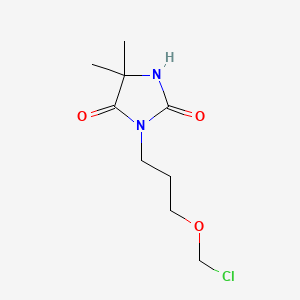
Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl- is a chemical compound belonging to the class of hydantoins. Hydantoins are cyclic imides that are structurally characterized by a five-membered ring containing two carbonyl groups and one nitrogen atom. This particular compound features a chloromethoxypropyl group attached to the third position of the hydantoin ring, and two methyl groups at the fifth position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves the cyclization of amino acids or their derivatives under acidic conditions. For example, the reaction of aminoacetic acid with chloroacetic acid in the presence of a strong acid catalyst can yield hydantoins.
Modern Synthetic Routes: Recent advances have introduced more efficient synthetic routes, such as the use of organoboron reagents in cross-coupling reactions. These methods offer milder reaction conditions and higher yields.
Industrial Production Methods: Industrial production of hydantoins typically involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high efficiency and purity of the final product.
Types of Reactions:
Oxidation: Hydantoins can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert hydantoins to their corresponding amines.
Substitution: The chloromethoxypropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alcohols and amines, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Hydantoins, including 3-(3-chloromethoxypropyl)-5,5-dimethyl-, have diverse applications in scientific research:
Chemistry: They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Hydantoins are used in the study of enzyme inhibitors and as probes in biological assays.
Medicine: Some hydantoins exhibit anticonvulsant and anti-inflammatory properties, making them useful in drug development.
Industry: They are employed in the production of polymers and as stabilizers in various industrial processes.
Mechanism of Action
Hydantoins are structurally similar to other cyclic imides, such as iminodiacetic acids and succinimides. the presence of the chloromethoxypropyl group in 3-(3-chloromethoxypropyl)-5,5-dimethyl- hydantoin provides unique chemical properties and reactivity. This compound is distinct in its ability to undergo specific substitution reactions and its utility in various industrial and research applications.
Comparison with Similar Compounds
Iminodiacetic acids
Succinimides
N-alkyl hydantoins
Properties
CAS No. |
63765-96-8 |
|---|---|
Molecular Formula |
C9H15ClN2O3 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-[3-(chloromethoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(2)7(13)12(8(14)11-9)4-3-5-15-6-10/h3-6H2,1-2H3,(H,11,14) |
InChI Key |
CSSHCBTXUKLVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


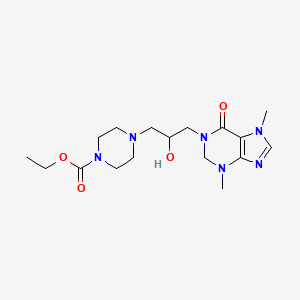
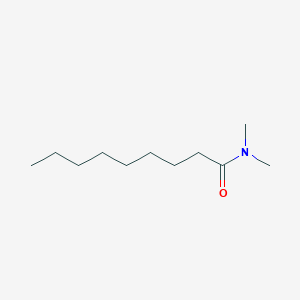

![4-(cyclopropylamino)-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B15348988.png)

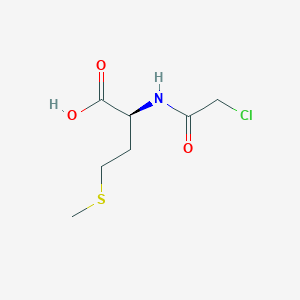
![4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B15349017.png)

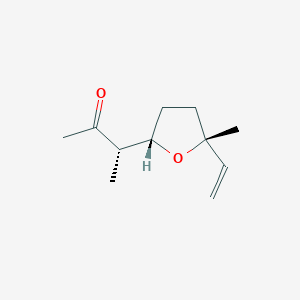
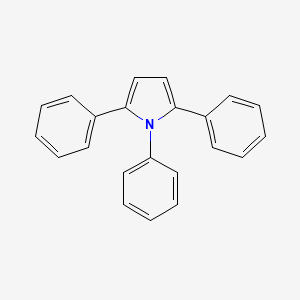
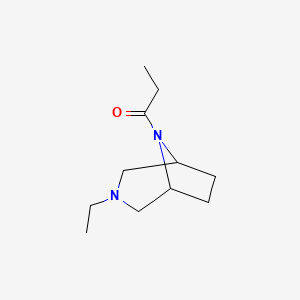

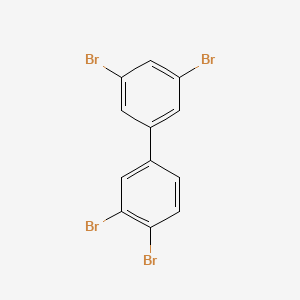
![1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino-](/img/structure/B15349055.png)
